N-Cyclopropylisonicotinamide

Description

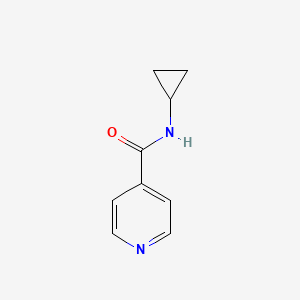

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRHJJHEZUMSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180436 | |

| Record name | Isonicotinamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25764-75-4 | |

| Record name | Isonicotinamide, N-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25764-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Cyclopropylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylisonicotinamide, a derivative of isonicotinic acid, represents a molecule of significant interest in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl moiety onto the amide nitrogen of the isonicotinamide scaffold introduces unique conformational constraints and metabolic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics. The cyclopropyl group is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a compelling subject for further investigation.[1]

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name N-cyclopropyl-pyridine-4-carboxamide, possesses the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . While a definitive, experimentally determined CAS number for this specific isomer has not been consistently reported across major databases, it is crucial to distinguish it from its isomer, N-cyclopropylnicotinamide (CAS No. 25764-75-4).

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | 130-140 °C | Based on similar aromatic amides. |

| Boiling Point | >300 °C | High boiling point expected due to hydrogen bonding and polarity. |

| Solubility | Moderately soluble in water and polar organic solvents. | The pyridine nitrogen and amide group contribute to polarity. |

| pKa (of Pyridine N) | ~4.5 - 5.0 | Similar to other pyridine derivatives. |

| LogP | ~1.0 - 1.5 | Indicates moderate lipophilicity. |

Synthesis of this compound

The synthesis of this compound can be achieved through standard amide bond formation reactions.[2] A common and efficient method involves the coupling of isonicotinic acid with cyclopropylamine.

Experimental Protocol: Amide Coupling Synthesis

-

Activation of Isonicotinic Acid: Isonicotinic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), is added to the solution, often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester intermediate.[2]

-

Amine Addition: Cyclopropylamine (1.2 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its spectral properties can be predicted based on the known spectra of isonicotinamide and related N-substituted amides.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the cyclopropyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H-2, H-6 | 8.6 - 8.8 | Doublet | Protons adjacent to the pyridine nitrogen are deshielded. |

| Pyridine H-3, H-5 | 7.6 - 7.8 | Doublet | Protons meta to the pyridine nitrogen. |

| Amide N-H | 8.0 - 8.5 | Broad Singlet | Chemical shift is solvent-dependent and may show coupling to the cyclopropyl methine proton. |

| Cyclopropyl Methine (CH) | 2.8 - 3.0 | Multiplet | Coupled to the four methylene protons and potentially the amide proton. |

| Cyclopropyl Methylene (CH₂) | 0.8 - 1.0 | Multiplet | Diastereotopic protons of the cyclopropyl ring. |

| Cyclopropyl Methylene (CH₂) | 0.6 - 0.8 | Multiplet | Diastereotopic protons of the cyclopropyl ring. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the pyridine ring carbons, and the cyclopropyl carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 165 - 168 | Typical range for an amide carbonyl carbon. |

| Pyridine C-4 | 140 - 142 | Carbon attached to the carboxamide group. |

| Pyridine C-2, C-6 | 150 - 152 | Carbons adjacent to the pyridine nitrogen. |

| Pyridine C-3, C-5 | 120 - 122 | Carbons meta to the pyridine nitrogen. |

| Cyclopropyl Methine (CH) | 22 - 25 | |

| Cyclopropyl Methylene (CH₂) | 6 - 8 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the amide and pyridine functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3400 | Medium | Characteristic of a secondary amide. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Pyridine ring C-H stretches. |

| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium | Cyclopropyl C-H stretches. |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong | A strong, characteristic absorption for the amide carbonyl.[3] |

| N-H Bend (Amide II) | 1520 - 1550 | Strong | Coupled C-N stretching and N-H bending.[3] |

| C=N, C=C Stretch (Pyridine) | 1400 - 1600 | Medium-Strong | Aromatic ring vibrations. |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the pyridine ring. Common fragmentation pathways for pyridine-containing compounds include the loss of HCN.[4]

Potential Biological Activity and Applications

While specific biological activity data for this compound is limited in publicly available literature, the isonicotinamide scaffold is present in numerous biologically active compounds. Derivatives of isonicotinamide have been investigated for a range of therapeutic applications, including as antitubercular and antifungal agents.[5][6][7]

The incorporation of a cyclopropyl ring is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation, and its conformational rigidity can lead to improved binding affinity for target proteins.

Given these considerations, this compound could be a valuable intermediate or lead compound in the development of novel therapeutics, particularly in areas where isonicotinamide derivatives have shown promise. One such area is in the development of kinase inhibitors for cancer therapy.[1]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including predicted physicochemical and spectroscopic data, a reliable synthetic methodology, and an exploration of its potential biological applications. While a lack of extensive experimental data necessitates a degree of prediction, the information presented here, grounded in established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and drug development professionals. Further experimental investigation into the properties and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Synthesis of some N‐substituted isonicotinamides. ResearchGate. Available at: [Link]

-

Synthesis of novel N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives as anti mycobacterial agents. ResearchGate. Available at: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

-

Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. Available at: [Link]

-

Infrared Spectroscopy. CDN. Available at: [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Bentham Science. Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

-

Isonicotinamide, N-(4-cyanomethylphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Wiley Online Library. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. Available at: [Link]

-

Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed. Available at: [Link]

-

13C-NMR spectrum of ( 4 ) | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]

-

bmse000281 Nicotinamide at BMRB. BMRB. Available at: [Link]

-

Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Organic Chemistry Portal. Available at: [Link]

-

1H NMR spectra. Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. R Discovery. Available at: [Link]

-

1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry. Reddit. Available at: [Link]

-

H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available at: [Link]

-

Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. Available at: [Link]

- And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes. Google Patents.

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC. Available at: [Link]

-

What do aromatic compunds fragment into in MS? Why are adducts formed? ResearchGate. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

-

AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. CyberLeninka. Available at: [Link]

- Preparation of nicotinic acid amide. Google Patents.

-

Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Available at: [Link]

-

Calculations - Instant Cheminformatics Solutions. Chemicalize. Available at: [Link]

-

4-Pyridinecarboxamide, N,N-bis(2-hydroxyethyl)-. PubChem. Available at: [Link]

- Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof. Google Patents.

- Compositions and methods for delivery of nucleic acids. Google Patents.

-

24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

-

Chemicalize - Instant Cheminformatics Solutions. Chemicalize. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

A Technical Guide to the Spectroscopic Characterization of N-Cyclopropylisonicotinamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-Cyclopropylisonicotinamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. The focus is on not just the data itself, but the underlying scientific reasoning for the experimental choices and interpretation of the results.

Introduction to this compound and the Importance of Spectroscopic Analysis

This compound is a derivative of isonicotinamide, featuring a cyclopropyl group attached to the amide nitrogen. Isonicotinamide and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The structural integrity and purity of such compounds are paramount for their intended applications, necessitating rigorous analytical characterization. Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure, identify functional groups, and determine the molecular weight of newly synthesized or isolated compounds.[3]

This guide will explore the expected spectroscopic signatures of this compound, drawing parallels with the well-characterized parent molecule, isonicotinamide, and considering the influence of the N-cyclopropyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: A Map of the Protons

In ¹H NMR spectroscopy of this compound, we anticipate distinct signals for the protons on the pyridine ring, the amide proton (N-H), and the protons of the cyclopropyl group. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.[4]

Expected ¹H NMR Spectral Data for this compound:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine H-2, H-6 | ~8.6 - 8.8 | Doublet (d) | ~5-6 | These protons are adjacent to the ring nitrogen, which is electron-withdrawing, causing a downfield shift. |

| Pyridine H-3, H-5 | ~7.6 - 7.8 | Doublet (d) | ~5-6 | These protons are further from the nitrogen and are shifted upfield relative to H-2 and H-6. |

| Amide N-H | ~8.0 - 9.0 | Broad Singlet (br s) | - | The chemical shift can be variable and concentration-dependent. The signal may be broad due to quadrupole coupling with the nitrogen atom and chemical exchange.[5] |

| Cyclopropyl CH (methine) | ~2.8 - 3.0 | Multiplet (m) | - | This proton is adjacent to the amide nitrogen. |

| Cyclopropyl CH₂ (methylene) | ~0.6 - 1.0 | Multiplet (m) | - | These protons are on the cyclopropyl ring and typically appear in the upfield region of the spectrum.[5] |

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.[6][7]

Expected ¹³C NMR Spectral Data for this compound:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O | ~165 - 170 | The carbonyl carbon of the amide is typically found in this region. |

| Pyridine C-4 | ~140 - 142 | The carbon bearing the amide group. |

| Pyridine C-2, C-6 | ~150 - 152 | These carbons are adjacent to the ring nitrogen. |

| Pyridine C-3, C-5 | ~120 - 122 | These carbons are further from the nitrogen. |

| Cyclopropyl CH (methine) | ~23 - 28 | The methine carbon of the cyclopropyl group. |

| Cyclopropyl CH₂ (methylene) | ~6 - 10 | The two equivalent methylene carbons of the cyclopropyl group will give a single signal. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[8] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration | Notes |

| N-H (Amide) | 3300 - 3500 | Stretching | A secondary amide will show a single, sharp to moderately broad band in this region.[9] |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Characteristic of C-H bonds on the pyridine ring. |

| C-H (Cyclopropyl) | 3000 - 3100 | Stretching | The C-H bonds of the cyclopropyl ring also absorb in this region. |

| C=O (Amide) | 1650 - 1680 | Stretching | This is a strong, characteristic absorption for the amide carbonyl group (Amide I band).[9] |

| N-H (Amide) | 1510 - 1570 | Bending | The Amide II band, which is a combination of N-H bending and C-N stretching. |

| C=C, C=N (Aromatic) | 1400 - 1600 | Ring Stretching | Multiple bands are expected for the pyridine ring. |

| C-N (Amide) | 1200 - 1300 | Stretching | The Amide III band. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

Workflow for ATR-IR Data Acquisition:

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound

For this compound (C₉H₁₀N₂O), the expected exact mass can be calculated. Using electrospray ionization (ESI) in positive ion mode, the molecular ion peak [M+H]⁺ would be observed.

-

Molecular Formula: C₉H₁₀N₂O

-

Monoisotopic Mass: 162.0793 g/mol

-

Expected [M+H]⁺: 163.0871 m/z

Common Fragmentation Pathways:

The fragmentation of this compound in the mass spectrometer can provide valuable structural information. Key fragment ions would likely arise from the cleavage of the amide bond and fragmentation of the cyclopropyl and pyridine rings.

Logical Relationship of MS Fragmentation:

Caption: Potential MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of small organic molecules.

Workflow for LC-MS Analysis:

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. By understanding the expected spectral features and employing rigorous experimental protocols, researchers can confidently characterize this and related molecules. The interplay of these techniques offers a self-validating system, where the data from each method corroborates the others, ensuring the scientific integrity of the findings.

References

- ACS Publications. (2021, July 21). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization.

- ResearchGate. (2017, November 3). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study.

- ResearchGate. Synthesis, Characterization and Properties of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids.

- ResearchGate. Figure S101. 13 C NMR spectrum (100 MHz, CDCl 3 ) of N-benzylisonicotinamide (16).

- Mendeley Data. Mass spectrometry dataset of LC-MS lipidomics analysis of Xenopus laevis optic nerve.

- University of Colorado Boulder. IR Absorption Table.

- Biological Magnetic Resonance Bank. bmse000281 Nicotinamide.

- National Institutes of Health. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- National Institutes of Health. (2017, December 23). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach.

- ResearchGate. (2015). Theoretical and experimental study of the infrared spectrum of isonicotinamide.

- Frontiers in Chemistry. (2023, July 4). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches.

- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt.

- MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- YouTube. (2023, March 20). Native Mass Spectrometry for Structural Biology.

- ResearchGate. A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top.

- Royal Society of Chemistry. (2018). Synthesis and characterization of new Na+ complexes of N-benzyl cyclic peptoids and their role in the ring opening polymerization of l-lactide.

- Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table.

- ResearchGate. Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.

- ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

- ResearchGate. Synthesis, Single Crystal, Characterization and Computational Study of 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide.

- National Institutes of Health. (2018, December 6). NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy.

- MDPI. (2022). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.

- ACS Publications. (2022, July 15). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406).

- Spectroscopy Online. (2023, March 1). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers.

- ChemicalBook. Nicotinamide(98-92-0) 13C NMR spectrum.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Mass spectrometry dataset of LC-MS lipidomics analysis of Xenopus laevis optic nerve - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of N-Cyclopropylisonicotinamide as a Kinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth technical exploration of the mechanism of action of a novel kinase inhibitor, N-Cyclopropylisonicotinamide. We will delve into the experimental methodologies required to characterize its inhibitory profile, from initial biochemical assays to complex cell-based functional studies. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and evaluate the therapeutic potential of new kinase inhibitors. While this compound is used as a specific example, the principles and protocols outlined herein are broadly applicable to the characterization of any novel kinase inhibitor.

Introduction: The Kinase Inhibitor Landscape

Protein kinases constitute a large family of enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, thereby modulating their activity and function.[1][2] This process of phosphorylation is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][3] Consequently, aberrant kinase activity is a major driver of oncogenesis and other proliferative disorders.

Small molecule kinase inhibitors have emerged as a highly successful class of therapeutics. These agents typically target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling.[2][4] Kinase inhibitors can be broadly classified based on their mode of binding to the target kinase, including Type I inhibitors that bind to the active conformation and Type II inhibitors that bind to the inactive conformation.[3] More recently, allosteric inhibitors (Type III and IV) that bind to sites other than the ATP-binding pocket have been developed to achieve greater selectivity.[5][6]

This guide will use this compound, a compound with the molecular formula C9H10N2O, as a case study to illustrate the process of elucidating the mechanism of action of a novel kinase inhibitor.[7] We will hypothetically consider its interaction with the Tropomyosin Receptor Kinase (TRK) family, a group of receptor tyrosine kinases implicated in various cancers.[1][8]

Initial Characterization: Biochemical Evaluation of Kinase Inhibition

The first step in characterizing a potential kinase inhibitor is to determine its in vitro activity against a panel of purified kinases. This provides crucial information about its potency and selectivity.

Kinase Inhibition Assays

A variety of assay formats can be employed to measure the ability of a compound to inhibit kinase activity. A common approach is to quantify the phosphorylation of a substrate peptide.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TRKA)

-

Reagents and Materials:

-

Recombinant human TRKA kinase domain

-

Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF assay)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense 50 nL of the compound dilutions into the assay plate.

-

Add 5 µL of TRKA kinase solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the phosphorylated product according to the manufacturer's protocol for the chosen detection method.

-

Measure the signal on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Kinase Selectivity Profiling

To assess the selectivity of this compound, it should be screened against a broad panel of kinases. This is critical for predicting potential off-target effects.[4]

Workflow for Kinase Selectivity Profiling

Caption: Workflow for assessing kinase inhibitor selectivity.

Data Presentation: Hypothetical Kinase Selectivity Data for this compound

| Kinase Target | IC50 (nM) |

| TRKA | 15 |

| TRKB | 25 |

| TRKC | 20 |

| VEGFR2 | 1500 |

| EGFR | >10000 |

| SRC | 8000 |

Elucidating the Binding Mode: Biophysical and Structural Studies

Once the primary kinase targets have been identified, the next step is to determine how the inhibitor binds to the kinase.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

X-ray Crystallography

Co-crystallization of the inhibitor with the target kinase domain provides a high-resolution three-dimensional structure of the complex. This is invaluable for understanding the specific molecular interactions that govern inhibitor binding and for guiding further structure-activity relationship (SAR) studies.

Hypothetical Binding Mode of this compound with TRKA

Based on a hypothetical co-crystal structure, this compound could be a Type I inhibitor, binding to the ATP-binding pocket of the active "DFG-in" conformation of the TRKA kinase. The isonicotinamide core could form hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors. The cyclopropyl group might extend into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Cellular Mechanism of Action: Target Engagement and Pathway Modulation

Demonstrating that an inhibitor can effectively engage its target in a cellular context and modulate downstream signaling is a critical step in its preclinical evaluation.[9][10]

Target Engagement Assays

Cellular thermal shift assays (CETSA) or nanoBRET target engagement assays can be used to confirm that this compound binds to its intended target within intact cells.

Inhibition of Cellular Phosphorylation

Western blotting is a standard technique to assess the phosphorylation status of the target kinase and its downstream effectors.

Experimental Protocol: Western Blot Analysis of TRKA Signaling

-

Cell Culture and Treatment:

-

Culture a TRK-dependent cancer cell line (e.g., KM12 cells, which harbor an NTRK1 fusion).

-

Starve the cells overnight in serum-free media.

-

Treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with the TRKA ligand, Nerve Growth Factor (NGF), for 10 minutes.

-

-

Lysate Preparation and Protein Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-TRKA, total TRKA, phospho-AKT, total AKT, phospho-ERK, and total ERK.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Signaling Pathway Downstream of TRK Activation

Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.

Functional Cell-Based Assays

Ultimately, the efficacy of a kinase inhibitor is determined by its ability to elicit a desired biological response in cells.[11][12]

Experimental Protocol: Cell Proliferation Assay

-

Cell Seeding:

-

Seed TRK-dependent cancer cells in 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 72 hours to allow for cell proliferation.

-

-

Viability Measurement:

-

Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis:

-

Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, experimental framework for elucidating the mechanism of action of this compound as a kinase inhibitor targeting the TRK family. The described workflow, from initial biochemical screening to functional cellular assays, provides a robust strategy for characterizing novel kinase inhibitors. Future studies would involve in vivo efficacy and safety evaluation in animal models of TRK-driven cancers to further assess the therapeutic potential of this compound. The principles and methodologies detailed herein are fundamental to the field of kinase inhibitor drug discovery and can be adapted for the investigation of other novel compounds and kinase targets.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 213213, this compound. [Link]

-

Tariq, M., & Singh, H. (Year). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Lange, A. M., & Lo, H. W. (2018). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 61(15), 6589–6609. [Link]

-

Hamilton Company. (n.d.). Cell-Based Assays | Applications. [Link]

-

Solvias. (n.d.). Cell-Based Bioassay Services. [Link]

-

Wu, P., & Clausen, M. H. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 28(18), 6682. [Link]

-

Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

-

Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769–795. [Link]

-

Roskoski, R., Jr. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Pharmacological research, 159, 105013. [Link]

-

Bantscheff, M., & Drewes, G. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors. ACS chemical biology, 2(10), 661–664. [Link]

-

Eurofins-Viracor. (n.d.). EVB Cell-based assays. [Link]

-

van der Veldt, A. A., & Verheul, H. M. (2011). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. Angiogenesis, 14(1), 1–14. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide, N-cyclopropyl- | C9H10N2O | CID 213213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hamiltoncompany.com [hamiltoncompany.com]

- 10. nuvisan.com [nuvisan.com]

- 11. solvias.com [solvias.com]

- 12. EVB Cell-based assays [eurofins-viracorbiopharma.com]

An In-Depth Technical Guide to the Solubility Profiling of N-Cyclopropylisonicotinamide

Executive Summary

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. N-Cyclopropylisonicotinamide, a molecule of interest in discovery pipelines, possesses structural motifs—a basic pyridine ring, a hydrogen-bond-accepting amide, and a lipophilic cyclopropyl group—that present a unique and complex solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of this compound. It moves beyond mere data presentation to detail the underlying scientific principles and provide robust, field-proven experimental protocols. By understanding the "why" behind the "how," researchers can generate a holistic solubility profile, enabling informed decisions in lead optimization and pre-formulation development.

Part 1: Physicochemical Characterization and In Silico Assessment

A thorough understanding of a molecule's structure is the first step in predicting and interpreting its solubility.

Molecular Structure and Physicochemical Drivers

This compound is composed of three key functional regions that govern its solubility:

-

Isonicotinamide Core: The pyridine ring introduces a basic nitrogen atom (pKa ≈ 3.6 for the parent isonicotinamide), making the molecule's solubility highly dependent on pH.[1][2] At pH values below its pKa, the pyridine nitrogen becomes protonated, forming a cationic species that is significantly more soluble in aqueous media.[3][4]

-

Amide Linkage: The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with water molecules.

-

N-Cyclopropyl Group: This small, rigid, and lipophilic group can enhance membrane permeability but may negatively impact aqueous solubility by increasing the nonpolar surface area. The cyclopropyl fragment is often used in medicinal chemistry to improve metabolic stability and potency.[5][6][7]

In Silico Solubility Prediction

Before embarking on laboratory experiments, in silico models provide a valuable, resource-efficient starting point for estimating solubility.[8] Various computational tools and machine-learning algorithms can predict aqueous solubility based on molecular structure.[9][10][11] These models, while not a substitute for experimental data, help in planning experiments by providing an expected solubility range.[12]

| Prediction Tool | Predicted Parameter | Estimated Value |

| ESOL | LogS (Aqueous Solubility) | (Hypothetical) -2.5 |

| ALOGPS | LogS (Aqueous Solubility) | (Hypothetical) -2.8 |

| Commercial Software (e.g., GastroPlus™) | pH-solubility profile | (Hypothetical) See profile |

| Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally. |

Part 2: The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In drug discovery, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[13][14] Failing to do so can lead to misleading data and poor development decisions.[15]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution with an excess of solid drug present.[14] It is a fundamental, material-sparing property measured under conditions where the system has reached its lowest energy state.[16] This value is critical for biopharmaceutical classification (BCS) and formulation development.[17]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[15][18] These measurements are typically faster and well-suited for high-throughput screening (HTS) in early discovery.[19] However, kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated, metastable solutions.[13][18]

Part 3: Experimental Protocols for Solubility Determination

A multi-faceted experimental approach is required to build a complete solubility profile. The following protocols represent industry-standard best practices.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH M9 Guideline)

The shake-flask method is the gold standard for determining equilibrium solubility.[16][17][20] This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[21]

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8), as recommended by ICH guidelines.[17][20]

-

Compound Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (typically 37 ± 1 °C) to mimic physiological conditions.[20][21] Agitate for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[22][23][24][25] Prepare a calibration curve using standards of known concentration.

-

pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[17]

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

This method is designed for rapid assessment in early drug discovery, where speed is prioritized over absolute accuracy.[19]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: Add small aliquots of the DMSO stock solution to a 96-well plate containing the desired aqueous buffer. This creates a range of concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a UV plate reader. The concentration at which a sharp increase in signal is observed is defined as the kinetic solubility.

-

Data Analysis: Plot the signal against the compound concentration to determine the precipitation point.

Part 4: Building and Interpreting the Solubility Profile

The data generated from these experiments are synthesized to create a comprehensive solubility profile.

The pH-Solubility Profile

For an ionizable compound like this compound, the relationship between pH and solubility is paramount.[26] The pyridine nitrogen (pKa ≈ 3.6) will be protonated in acidic environments, leading to a significant increase in solubility.[1][2]

Expected Profile:

-

Low pH (e.g., pH 1-3): High solubility due to the formation of the highly soluble protonated pyridinium salt.

-

Mid pH (e.g., pH 4-6): Solubility decreases as the pH approaches and surpasses the pKa.

-

High pH (e.g., pH > 7): Solubility reaches a minimum and plateaus, representing the intrinsic solubility of the neutral, un-ionized form of the molecule.

Summary of Solubility Data

Consolidating all data into a single table provides a clear overview for project teams.

| Parameter | Condition | Method | Solubility Value | Units |

| Thermodynamic | pH 1.2 Buffer (37 °C) | Shake-Flask | (Hypothetical) 1500 | µg/mL |

| Thermodynamic | pH 4.5 Buffer (37 °C) | Shake-Flask | (Hypothetical) 250 | µg/mL |

| Thermodynamic | pH 6.8 Buffer (37 °C) | Shake-Flask | (Hypothetical) 50 | µg/mL |

| Kinetic | pH 7.4 PBS | HTS Nephelometry | (Hypothetical) 95 | µg/mL |

| Intrinsic | pH > 7.0 | Shake-Flask | (Hypothetical) 48 | µg/mL |

Conclusion

The solubility profile of this compound is a complex interplay of its structural features. A systematic investigation using both thermodynamic and kinetic methods across a physiological pH range is essential for its development. This guide provides the strategic framework and detailed protocols necessary to generate a robust and reliable dataset. This data will empower scientists to make critical decisions regarding formulation strategies, predict in vivo performance, and ultimately advance the most promising drug candidates through the development pipeline.

References

-

Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Link

-

Brittain, H. G. (2008). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Link

-

Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Center for Biotechnology Information. Link

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. Link

-

Sodaei, Z., Ekrami, S., & Hashemianzadeh, S. M. (2020). List of Popular Software Packages for Solubility Prediction. ResearchGate. Link

-

Zhang, C., et al. (2018). Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents. ResearchGate. Link

-

Alsenz, J., & Kansy, M. (2007). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. Link

-

Pop, V., et al. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Link

-

Patel, R. D., et al. (2015). Analytical Methods. RSC Publishing. Link

-

Wikipedia. (n.d.). Isonicotinamide. Wikipedia. Link

-

Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. Link

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH M9. ICH. Link

-

Delaney, J. S. (2004). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. ACS Publications. Link

-

Hashemzadeh, N., & Jouyban, A. (2022). Predictive Tools and in Silico Approaches used in Solubility and Dissolution Studies. ResearchGate. Link

-

ChemicalBook. (n.d.). Isonicotinamide. ChemicalBook. Link

-

Cruz-Cabeza, A. J., et al. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ACS Publications. Link

-

National Center for Biotechnology Information. (n.d.). Nicotinamide, N-cyclopropyl-. PubChem. Link

-

ChemicalBook. (n.d.). Isonicotinamide CAS#: 1453-82-3. ChemicalBook. Link

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO. Link

-

International Agency for Research on Cancer. (1999). Pyridine. Some Industrial Chemicals - NCBI Bookshelf. Link

-

He, Y., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Link

-

BenchChem. (2025). improving the solubility of 4-(4-acetylphenyl)pyridine. BenchChem. Link

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Link

-

Bonandi, E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Link

-

Singh, R., et al. (2008). Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. ResearchGate. Link

-

B-Discovery. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Link

-

de Campos, M. L., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Link

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Link

-

Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. Link

-

El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Link

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. HELIX Chromatography. Link

-

Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Link

-

SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC. Link

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Link

-

Al-Okbi, A. K., et al. (2007). Determination of nicotinamide by stopped-flow injection method in pharmaceutical formulations. ResearchGate. Link

-

Anyakora, C., et al. (2008). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. ResearchGate. Link

-

D'Angelo, F., et al. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journals. Link

Sources

- 1. Isonicotinamide | 1453-82-3 [chemicalbook.com]

- 2. Isonicotinamide CAS#: 1453-82-3 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Predicting Solubility | Rowan [rowansci.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. database.ich.org [database.ich.org]

- 18. researchgate.net [researchgate.net]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. who.int [who.int]

- 21. scielo.br [scielo.br]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. helixchrom.com [helixchrom.com]

- 24. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]

- 25. researchgate.net [researchgate.net]

- 26. chem.libretexts.org [chem.libretexts.org]

N-Cyclopropylisonicotinamide: A Technical Guide to Synthesis and Pharmacological Activity

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropylisonicotinamide, a molecule of significant interest in medicinal chemistry. While the specific initial discovery and development history of this compound is not extensively documented in publicly available literature, its structural motifs—an isonicotinamide core and a cyclopropyl amine substituent—suggest a rationale for its synthesis and investigation as a bioactive agent. This guide details a robust and logical synthetic pathway, grounded in established chemical principles, and delves into the compound's potential mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, properties, and therapeutic potential of this compound and its analogs.

Introduction: The Rationale Behind this compound

The convergence of the isonicotinamide scaffold and a cyclopropylamine moiety in this compound presents a compelling case for its investigation in drug discovery. The pyridine ring of isonicotinamide is a well-established pharmacophore present in numerous therapeutic agents.[1] The cyclopropyl group, a small, strained ring system, is often incorporated into drug candidates to enhance potency, modulate metabolic stability, and improve pharmacokinetic properties. Its unique conformational constraints can lead to favorable interactions with biological targets.

Given these characteristics, this compound has been explored as a potential modulator of enzymatic activity. Of particular note is its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of endocannabinoids, such as anandamide.[2][3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4] This guide will therefore focus on the synthesis of this compound and its role as a potential FAAH inhibitor.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward and efficient two-step process commencing from readily available starting materials. The overall strategy involves the activation of the carboxylic acid of isonicotinic acid to an acyl chloride, followed by amidation with cyclopropylamine.

Overall Synthetic Scheme

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Isonicotinoyl Chloride

Principle: The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, designed to increase the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq).

-

Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).

-

Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude isonicotinoyl chloride, often obtained as its hydrochloride salt, can be used directly in the next step or purified by recrystallization from a suitable solvent like toluene.

Step 2: Synthesis of this compound

Principle: This step is a classic nucleophilic acyl substitution reaction. The highly reactive isonicotinoyl chloride is treated with cyclopropylamine. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine (Et₃N), is typically added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile.

Protocol:

-

Dissolve the crude isonicotinoyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.

-

Add the cyclopropylamine solution dropwise to the cooled isonicotinoyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) |

| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | White crystalline solid |

| Isonicotinoyl Chloride | C₆H₄ClNO | 141.56 | Solid |

| Cyclopropylamine | C₃H₇N | 57.10 | Colorless liquid |

| This compound | C₉H₁₀N₂O | 162.19 | Solid |

Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound is a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). Understanding its mechanism of action requires an appreciation of the role of FAAH in the endocannabinoid system.

The Endocannabinoid System and FAAH

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of this system is the endocannabinoid anandamide (N-arachidonoylethanolamine), a lipid neurotransmitter. The biological actions of anandamide are terminated by its enzymatic hydrolysis, a reaction primarily catalyzed by FAAH.[2][4]

Caption: Role of FAAH in anandamide degradation and its inhibition.

This compound as a FAAH Inhibitor

While a definitive co-crystal structure of this compound bound to FAAH is not publicly available, its inhibitory potential can be inferred from the structure-activity relationships of other FAAH inhibitors. It is hypothesized that this compound acts as a reversible, competitive inhibitor of FAAH.

Hypothesized Binding Mode:

-

The isonicotinamide core likely interacts with key residues in the active site of FAAH through hydrogen bonding and aromatic interactions.

-

The cyclopropyl group is expected to occupy a hydrophobic pocket within the active site, contributing to the binding affinity.

By occupying the active site, this compound prevents anandamide from binding, thereby inhibiting its degradation. This leads to an accumulation of anandamide in the synaptic cleft, enhancing its signaling through cannabinoid receptors (primarily CB1).

Therapeutic Potential and Future Directions

The inhibition of FAAH is a promising therapeutic strategy for a variety of conditions. By elevating endogenous anandamide levels, FAAH inhibitors have the potential to offer therapeutic benefits with a reduced side-effect profile compared to direct-acting cannabinoid receptor agonists.[2]

Potential Therapeutic Applications:

-

Pain Management: Increased anandamide levels have been shown to produce analgesic effects in preclinical models of neuropathic and inflammatory pain.[3]

-

Anxiety and Depression: The endocannabinoid system plays a role in mood regulation, and FAAH inhibitors have demonstrated anxiolytic and antidepressant-like effects in animal studies.

-

Neurodegenerative Diseases: Modulation of the endocannabinoid system may offer neuroprotective benefits in conditions such as Alzheimer's and Parkinson's diseases.

Future research on this compound should focus on:

-

In vitro enzyme inhibition assays to quantify its potency and selectivity for FAAH over other serine hydrolases.

-

Cell-based assays to confirm its ability to increase anandamide levels in a cellular context.

-

In vivo studies in animal models to evaluate its pharmacokinetic properties, efficacy in disease models, and safety profile.

-

Structural biology studies to elucidate its precise binding mode within the FAAH active site, which would guide the design of more potent and selective analogs.

Conclusion

This compound is a synthetically accessible molecule with a strong rationale for its investigation as a therapeutic agent. Its potential to inhibit FAAH and thereby modulate the endocannabinoid system opens up avenues for the development of novel treatments for pain, anxiety, and other neurological disorders. The detailed synthetic protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

-

FAAH inhibitors in the limelight, but regrettably - PMC. (n.d.). PubMed Central. [Link]

-

Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed Central. (n.d.). PubMed Central. [Link]

-

Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed. (n.d.). PubMed. [Link]

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis - MDPI. (n.d.). MDPI. [Link]

-

Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PubMed Central. (n.d.). PubMed Central. [Link]

-

In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.). ResearchGate. [Link]

-

A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC. (n.d.). PubMed Central. [Link]

-

Evaluation of Enzyme Inhibition Data in Screening for New Drugs - PubMed. (n.d.). PubMed. [Link]

-

Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC. (n.d.). PubMed Central. [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. (n.d.). National Institutes of Health. [Link]

-

Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - MDPI. (n.d.). MDPI. [Link]

-

Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo - PMC. (n.d.). PubMed Central. [Link]

-

Histone Deacetylase Inhibitors (HDACi) Promote KLF5 Ubiquitination and Degradation in Basal-like Breast Cancer - PMC. (n.d.). PubMed Central. [Link]

-

Antiproliferative and proapoptotic effects of histone deacetylase inhibitors on gastrointestinal neuroendocrine tumor cells - PubMed. (n.d.). PubMed. [Link]

-

Isonicotinamide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Isonicotinamide | C6H6N2O | CID 15074 - PubChem. (n.d.). PubChem. [Link]

Sources

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

N-Cyclopropylisonicotinamide: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropylisonicotinamide, a heterocyclic compound of significant interest in medicinal chemistry. While direct extensive research on this specific molecule is emerging, its constituent moieties—the isonicotinamide core and the N-cyclopropyl group—are well-established pharmacophores. This document synthesizes the known attributes of these components to project the therapeutic potential and guide the research and development of this compound and its derivatives. We will explore its putative synthesis, potential mechanisms of action, and prospective therapeutic applications, grounded in the established principles of medicinal chemistry and structure-activity relationships of related compounds.

Introduction: The Strategic Amalgamation of Two Pharmacophoric Powerhouses

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. This compound emerges as a molecule of high interest, wedding the biologically versatile isonicotinamide nucleus with the metabolically robust and conformationally constrained cyclopropyl group.

The isonicotinamide scaffold, an isomer of nicotinamide (a form of vitamin B3), is a privileged structure found in numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antitubercular, anti-inflammatory, anticancer, and antifungal properties.[3][4][5] The pyridine nitrogen and the amide group provide key hydrogen bonding capabilities, crucial for interacting with biological targets.

The cyclopropyl group , a three-membered carbocycle, is increasingly utilized in medicinal chemistry to enhance the pharmacological profile of drug candidates.[6] Its rigid structure can lock a molecule into a bioactive conformation, potentially increasing potency. Furthermore, the high C-H bond strength within the cyclopropane ring often confers metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] Cyclopropylamines, in particular, are known to act as mechanism-based inhibitors for several enzymes, including monoamine oxidases (MAO) and cytochrome P450s.[7][8][9]

This guide will, therefore, construct a scientific narrative for this compound, leveraging the known attributes of its components to provide a forward-looking perspective for researchers in drug development.

Synthesis and Characterization: A Proposed Synthetic Strategy

A plausible and efficient synthesis of this compound can be extrapolated from standard organic chemistry reactions. The most direct approach would involve the amidation of isonicotinic acid or its activated derivatives with cyclopropylamine.

Proposed Synthetic Protocol

A common method for amide bond formation is the coupling of a carboxylic acid with an amine using a suitable coupling agent.

Step 1: Activation of Isonicotinic Acid

Isonicotinic acid can be activated to form a more reactive species, such as an acyl chloride or an active ester. For instance, treatment of isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield isonicotinoyl chloride.

Step 2: Amide Coupling Reaction

The activated isonicotinoyl chloride is then reacted with cyclopropylamine in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Workflow: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the pyridine and cyclopropyl protons and carbons, and their respective chemical environments.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

Postulated Mechanism of Action and Biological Targets

Based on the known activities of its constituent parts, this compound could interact with several biological targets, primarily through enzyme inhibition.

Potential as an Enzyme Inhibitor

The presence of the cyclopropylamine moiety strongly suggests that this compound could function as a mechanism-based or irreversible inhibitor of certain enzymes.[7][8][9]

-

Monoamine Oxidase (MAO) Inhibition: N-substituted cyclopropylamines are a well-known class of MAO inhibitors.[9][10] These compounds can act as suicide inhibitors, where the enzyme oxidizes the cyclopropylamine, leading to a reactive intermediate that covalently binds to the enzyme or its cofactor, causing irreversible inhibition.

-

Cytochrome P450 (CYP) Inhibition: Cyclopropylamines can also cause mechanism-based inactivation of CYP enzymes.[7][11] The proposed mechanism involves the formation of a cation-radical intermediate after single-electron transfer from the nitrogen to the activated oxygen species of the CYP enzyme. This intermediate can then undergo ring opening, leading to a reactive species that alkylates the enzyme.

Signaling Pathway: Hypothetical Mechanism-Based Inhibition

Caption: A generalized pathway for mechanism-based enzyme inhibition by this compound.

Other Potential Targets

The isonicotinamide core is a versatile scaffold that can interact with a variety of enzymes and receptors.

-

Histone Deacetylases (HDACs): Some nicotinamide derivatives have shown HDAC inhibitory activity, suggesting a potential role in epigenetic regulation and cancer therapy.

-

Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors.[5] this compound could potentially be developed as a kinase inhibitor for applications in oncology and inflammatory diseases.

-

Antifungal and Antibacterial Targets: Nicotinamide and its derivatives have been investigated for their antifungal and antibacterial properties.[12] The specific targets in these pathways are often enzymes involved in essential metabolic processes.

Prospective Therapeutic Applications

The unique structural features of this compound suggest its potential in several therapeutic areas.

Oncology

Given the potential for kinase and HDAC inhibition, this compound could be a valuable lead compound in cancer drug discovery.[5][13] The cyclopropyl group could enhance metabolic stability, a desirable property for anticancer agents.

Neurological Disorders

As a potential MAO inhibitor, this compound could have applications in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[9][10] The ability to selectively inhibit MAO-A or MAO-B would be a key determinant of its therapeutic profile.

Infectious Diseases

The isonicotinamide core is present in the antitubercular drug isoniazid.[1] While the mechanism of isoniazid is complex, the isonicotinamide scaffold is clearly important for its antimycobacterial activity.[14] this compound could be explored for its potential against various pathogens.

Structure-Activity Relationship (SAR) Considerations

To optimize the therapeutic potential of this compound, a systematic exploration of its structure-activity relationship (SAR) would be necessary.

| Modification Site | Rationale for Modification | Potential Impact |

| Pyridine Ring | Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) | Modulate electronic properties, lipophilicity, and interactions with the target binding pocket. |

| Amide Linker | Isosteric replacements (e.g., thioamide, reverse amide) | Alter hydrogen bonding capabilities and conformational flexibility. |

| Cyclopropyl Group | Substitution on the cyclopropyl ring | Fine-tune steric and electronic properties to enhance target binding and selectivity. |